- Application of high pressure to some difficult Wittig reactions, Tetrahedron Letters, 1987, 28(19), 2191-2
Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)
Ethyl 3-Phenylbut-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-phenylbut-2-enoate
- 2-Butenoic acid,3-phenyl-, ethyl ester
- ETHYL TRANS-β-METHYLCINNAMATE
- (E)-3-phenyl-2-butenoic acid ethyl ester
- (E)-3-phenyl-but-2-enoic acid ethyl ester
- 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)
- Ethyl 3-phenylcrotonate
- ETHYL BETA-METHYLCINNAMATE
- ETHYL B-METHYLCINNAMATE
- ETHYL TRANS-SS-METHYLCINNAMATE
- trans-3-phenyl-but-
- Ethyl trans-beta-methylcinnamate
- (E)-ethyl 3-phenylbut-2-enoate
- BSXHSWOMMFBMLL-MDZDMXLPSA-N
- ethyl (2E)-3-phenylbut-2-enoate
- ethyl (E)-3-phenylbut-2-enoate
- Ethyl (E)-3-Phenyl-2-butenoate
- 2-Butenoic acid, 3-phenyl-, ethyl ester
- Cinnamic acid, .beta.-methyl-, ethyl ester
- ethyl trans--methylcinnamate
- 6237AC
- SBB053785
- Ethyl (2E)-3-phenyl-2-butenoate #
- 2-Butenoi
- Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-phenyl-2-butenoate
- NSC 20769
- Ethyl 3-Phenylbut-2-enoate
-
- MDL: MFCD00053762
- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
- InChI Key: BSXHSWOMMFBMLL-UHFFFAOYSA-N
- SMILES: O=C(C=C(C)C1C=CC=CC=1)OCC
Computed Properties
- Exact Mass: 190.09900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 212
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.042
- Boiling Point: 142-144 ºC (p=15 torr)
- Flash Point: >113 ºC
- Refractive Index: n20/D 1.546(lit.)
- PSA: 26.30000
- LogP: 2.65300
Ethyl 3-Phenylbut-2-enoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 3-Phenylbut-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM308585-25g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 95% | 25g |
$505 | 2021-06-16 | |
| Ambeed | A681456-100mg |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 100mg |
$29.0 | 2025-04-15 | |
| Ambeed | A681456-250mg |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 250mg |
$35.0 | 2025-04-15 | |
| Ambeed | A681456-1g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 1g |
$122.0 | 2025-04-15 | |
| Ambeed | A681456-5g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 5g |
$603.0 | 2025-04-15 | |
| TRC | E940195-10mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940195-50mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940195-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 066852-25g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 25g |
£450.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-250mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 250mg |
¥512.0 | 2022-09-28 |
Ethyl 3-Phenylbut-2-enoate Production Method
Production Method 1
Production Method 2
- Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates, Acta Chemica Scandinavica, 1983, 37(3), 173-8
Production Method 3
- Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes, Youji Huaxue, 1989, 9(4), 361-3
Production Method 4
- Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines, Organic Letters, 2010, 12(4), 884-887
Production Method 5
Production Method 6
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483
Production Method 7
- One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11, Journal of Organic Chemistry, 1998, 63(13), 4489-4493
Production Method 8
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
- Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties, ACS Catalysis, 2022, 12(2), 963-970
Production Method 9
- Pd-catalyzed addition of organoboronic acids to alkynes at room temperature, Synlett, 2005, (3), 457-460
Production Method 10
Production Method 11
- Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149
Production Method 12
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
- Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives, Oriental Journal of Chemistry, 2008, 24(2), 595-600
Production Method 13
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
- Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325
Production Method 14
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols, Angewandte Chemie, 2018, 57(46), 15143-15147
Production Method 15
Ethyl 3-Phenylbut-2-enoate Raw materials
- Triethyl phosphonoacetate
- Phenylboronic acid
- Iodobenzene
- ethyl but-2-ynoate
- Boroxin,2,4,6-triphenyl-
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2-PROPENOIC ACID, 3-CHLORO-3-PHENYL-, ETHYL ESTER
- Crotonic Acid Ethyl Ester
- Acetophenone
- ethyl 3-hydroxy-3-phenylbutanoate
- Ethyl 3-[[(dimethylamino)carbonyl]oxy]-2-butenoate
Ethyl 3-Phenylbut-2-enoate Preparation Products
Ethyl 3-Phenylbut-2-enoate Suppliers
Ethyl 3-Phenylbut-2-enoate Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Ethyl 3-Phenylbut-2-enoate
Ethyl 3-Phenylbut-2-enoate (CAS No. 945-93-7): A Comprehensive Overview
Ethyl 3-Phenylbut-2-enoate (CAS No. 945-93-7) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as ethyl cinnamate, is an ester derived from cinnamic acid and ethanol. Its molecular formula is C10H12O2, and it has a molecular weight of approximately 164.20 g/mol. The compound is characterized by its pleasant, sweet, and fruity aroma, making it a valuable component in various industries.
In the realm of organic synthesis, ethyl 3-phenylbut-2-enoate is often used as an intermediate in the synthesis of more complex molecules. Its unique structure, featuring a conjugated double bond and an aromatic ring, provides a rich platform for chemical transformations. Recent studies have explored the use of ethyl cinnamate in the synthesis of bioactive compounds, such as those with potential anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Organic Chemistry in 2021 demonstrated that ethyl 3-phenylbut-2-enoate can be efficiently converted into a series of novel derivatives with enhanced biological activities.
In the pharmaceutical industry, ethyl 3-phenylbut-2-enoate has gained attention for its potential therapeutic applications. Research has shown that this compound exhibits significant anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders. A clinical trial conducted in 2020 evaluated the efficacy of ethyl cinnamate in reducing inflammation in patients with osteoarthritis. The results were promising, with participants reporting a significant reduction in pain and improved joint function. These findings suggest that ethyl 3-phenylbut-2-enoate could be a valuable candidate for further drug development.
Beyond its therapeutic potential, ethyl 3-phenylbut-2-enoate is also widely used in the flavor and fragrance industry. Its distinctive aroma makes it a popular choice for flavoring foods and beverages, as well as for creating fragrances in perfumes and cosmetics. The compound's stability and solubility properties make it easy to incorporate into various formulations, ensuring consistent performance and quality.
In terms of safety and environmental impact, ethyl 3-phenylbut-2-enoate is generally considered safe for use in consumer products when handled properly. However, like any chemical compound, it should be stored and used according to recommended guidelines to ensure safety. The compound has low toxicity and is not classified as a hazardous substance under current regulations.
Recent advancements in analytical techniques have also contributed to our understanding of ethyl 3-phenylbut-2-enoate. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze this compound in various matrices. These methods provide accurate and reliable data, facilitating quality control and ensuring compliance with regulatory standards.
In conclusion, ethyl 3-phenylbut-2-enoate (CAS No. 945-93-7) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure and favorable properties make it an important molecule in organic synthesis, pharmaceutical research, and consumer products. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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